5-Phenoxy-1H-pyrimidine-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

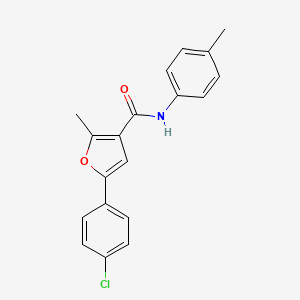

5-Phenoxy-1H-pyrimidine-2-thione is a derivative of pyrimidinone, a class of compounds known for their wide spectrum of biological activities such as anti-tumor, anti-fungal, anti-inflammatory, and anti-bacterial properties . Pyrimidines play a vital role in many biological processes as their ring system is present in several vitamins, coenzymes, and nucleic acids .

Synthesis Analysis

The synthesis of pyrimidinone derivatives, including 5-Phenoxy-1H-pyrimidine-2-thione, often involves the use of chalcones as starting compounds. These chalcones undergo cyclization upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones and pyrimidinethiones .Molecular Structure Analysis

The molecular structure of 5-Phenoxy-1H-pyrimidine-2-thione and similar compounds has been investigated using various spectroscopic methods, including UV, IR, 1H NMR, and Mass spectral analysis . Computational tools have also been used to predict the molecular and electronic behavior of these compounds .Applications De Recherche Scientifique

Anti-Inflammatory Properties

5-Phenoxy-1H-pyrimidine-2-thione has demonstrated anti-inflammatory activity. Researchers have investigated its potential as a therapeutic agent for managing inflammatory conditions. By modulating immune responses and inhibiting pro-inflammatory pathways, this compound may contribute to the development of novel anti-inflammatory drugs .

Anticancer Activity

The compound has been evaluated for its effects on cancer cells. In vitro studies using cell lines such as HeLa and HepG2 revealed significant anticancer activity. Specifically, derivatives of 5-Phenoxy-1H-pyrimidine-2-thione, such as ETT and DMT , exhibited promising results. These findings suggest that this compound could be explored further as a potential chemotherapeutic agent .

Antioxidant Properties

Researchers have assessed the antioxidant activity of 5-Phenoxy-1H-pyrimidine-2-thione using standard free radical scavenging assays. The compound showed notable antioxidant effects, which are crucial for protecting cells from oxidative damage. Antioxidants play a vital role in maintaining overall health and preventing various diseases .

Antifungal Applications

While not extensively studied, 5-Phenoxy-1H-pyrimidine-2-thione may possess antifungal properties. Its potential as an antifungal agent warrants further investigation, especially in the context of combating fungal infections .

Anti-Bacterial Potential

Although less explored, this compound could be relevant in the field of antibacterial research. Investigating its effects against bacterial pathogens may reveal valuable insights for developing new antibiotics or antimicrobial agents .

Medicinal Chemistry Applications

The synthesis of pyrimidinone derivatives, including 5-Phenoxy-1H-pyrimidine-2-thione, has gained interest in medicinal chemistry. Researchers continue to explore its structural modifications and biological activities. These efforts aim to harness its potential for drug development, including applications beyond those mentioned above .

Mécanisme D'action

The mechanism of action of pyrimidine-based anti-inflammatory agents, including 5-Phenoxy-1H-pyrimidine-2-thione, is generally associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes. Like other NSAIDs, these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Orientations Futures

The future directions in the research of 5-Phenoxy-1H-pyrimidine-2-thione and similar compounds could involve further exploration of their biological applications, such as anti-microbial and cytotoxic activities . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

5-phenoxy-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c14-10-11-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-7H,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFJZNJBHKEFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CNC(=S)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2772068.png)

![7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2772079.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol](/img/structure/B2772082.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2772085.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2772086.png)